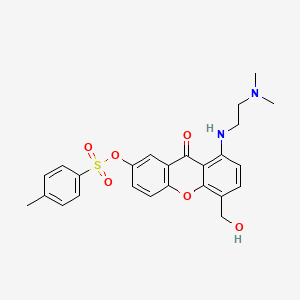

8-((2-(Dimethylamino)ethyl)amino)-5-(hydroxymethyl)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate

概要

説明

キサントルリゾールは、ウコン属植物の根茎から抽出されたビサボラン型セスキテルペノイド化合物です。 この天然物は、抗がん、抗菌、抗炎症、抗酸化、抗高血糖、抗高血圧、抗血小板、腎保護、肝保護、エストロゲン様作用、および抗エストロゲン作用を含む、多様な生物活性により注目を集めています。 .

準備方法

合成経路と反応条件

キサントルリゾールは、さまざまな方法を使用してウコン属植物の根茎から抽出できます。 最も一般的な方法には、超臨界二酸化炭素抽出、ソックスレー抽出、およびパーコレーションプロセスがあります。 . これらの方法は、植物材料から化合物を分離するために、溶媒と特定の条件を使用します。

工業生産方法

工業的な設定では、キサントルリゾールの抽出には、一般的に、その効率性と高純度の化合物を生成する能力のために、大規模な超臨界流体抽出が使用されます。 この方法は、高圧と高温で二酸化炭素を溶媒として使用して、植物材料からキサントルリゾールを抽出します。 .

化学反応の分析

反応の種類

キサントルリゾールは、酸化、還元、および置換反応を含む、さまざまな化学反応を起こします。これらの反応は、化合物を改変して生物活性を高めたり、特性が向上した誘導体を作成するために不可欠です。

一般的な試薬と条件

キサントルリゾールを含む反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応の条件は、目的の生成物によって異なりますが、通常は制御された温度とpHレベルを伴います。 .

形成された主な生成物

キサントルリゾールの反応から形成される主な生成物には、生物活性が強化されたさまざまな誘導体があります。 たとえば、キサントルリゾールの酸化は、より強力な抗がん剤の形成につながる可能性があります。 .

科学研究への応用

キサントルリゾールは、幅広い科学研究への応用があります。

化学: 多様な生物活性のために、新規医薬品の合成のためのリード化合物として使用されます。

生物学: キサントルリゾールは、アポトーシスや細胞増殖を含む、細胞プロセスへの影響について研究されています。

医学: がん、感染症、炎症、代謝性疾患の治療に、潜在的な治療用途があります。

科学的研究の応用

Medicinal Chemistry

Compound A has been identified as a potent inhibitor of glutamate pyruvate transaminase (GPT), an enzyme involved in amino acid metabolism. This inhibition can have therapeutic implications for conditions such as diabetes and liver diseases. Studies have shown that targeting GPT can help regulate glucose levels and improve metabolic profiles in diabetic models .

Biochemical Research

The fluorescent properties of Compound A make it an excellent candidate for use in cellular imaging and tracking studies. Its ability to bind to specific biomolecules allows researchers to visualize cellular processes in real-time. For example, one study utilized Compound A to track the localization of proteins within live cells, providing insights into cellular dynamics and interactions .

Analytical Chemistry

Compound A is employed as a fluorescent probe in analytical techniques such as fluorescence spectroscopy and microscopy. Its high sensitivity allows for the detection of low concentrations of analytes, making it valuable in environmental monitoring and biomedical diagnostics. Researchers have successfully used this compound to detect specific biomolecules in complex biological samples .

Case Study 1: Inhibition of GPT

In a controlled laboratory setting, researchers evaluated the inhibitory effects of Compound A on GPT activity using liver tissue extracts. The results indicated a significant reduction in enzyme activity at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent for metabolic disorders .

Case Study 2: Cellular Imaging

A team of biochemists utilized Compound A to study protein localization in human cancer cell lines. By tagging the compound with a specific antibody, they were able to visualize the distribution of target proteins within the cells using fluorescence microscopy. This study demonstrated the compound's effectiveness in providing detailed insights into protein dynamics during cancer progression .

Case Study 3: Environmental Monitoring

Researchers applied Compound A in an environmental study to detect pollutants in water samples. The fluorescent properties allowed for the identification of trace levels of contaminants, showcasing its utility in environmental chemistry and safety assessments .

Table 1: Summary of Applications

作用機序

キサントルリゾールは、さまざまな分子標的と経路を通じてその効果を発揮します。 炎症や発がんに関与するNF-kBとMAPK経路を阻害することが示されています。 . さらに、キサントルリゾールは、酸化ストレス、アポトーシス、細胞周期調節に関与する酵素やタンパク質の活性を調節できます。 .

類似の化合物との比較

類似の化合物

キサントルリゾールに類似する化合物には、ビサボロールやファルネソールなどの他のセスキテルペノイドが含まれます。これらの化合物は構造が似ており、同様の生物活性を示します。

キサントルリゾールの独自性

キサントルリゾールを他の類似化合物から際立たせているのは、その幅広い生物活性と、さまざまな治療用途における可能性です。 用途が限られている可能性のあるセスキテルペノイドとは異なり、キサントルリゾールの多様な効果は、創薬や開発において貴重な化合物になります。 .

類似化合物との比較

Similar Compounds

Similar compounds to xanthorrhizol include other sesquiterpenoids such as bisabolol and farnesol. These compounds share structural similarities and exhibit comparable biological activities.

Uniqueness of Xanthorrhizol

What sets xanthorrhizol apart from other similar compounds is its broad spectrum of biological activities and its potential for use in various therapeutic applications. Unlike some sesquiterpenoids that may have limited applications, xanthorrhizol’s diverse effects make it a valuable compound for drug discovery and development .

生物活性

8-((2-(Dimethylamino)ethyl)amino)-5-(hydroxymethyl)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate, also known by its CAS number 86456-22-6, is a synthetic compound belonging to the xanthenes class. Its molecular formula is with a molecular weight of 482.55 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

The biological activity of this compound primarily revolves around its role as an inhibitor of specific enzymes and its potential therapeutic applications. Notably, it has been identified as a potent inhibitor of glutamate pyruvate transaminase (GPT), an enzyme involved in amino acid metabolism and gluconeogenesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of such compounds. The presence of the dimethylaminoethyl group is believed to enhance solubility and bioavailability, which may contribute to increased potency against target enzymes like GPT. Research into similar compounds indicates that modifications in the xanthene backbone can lead to variations in biological activity, providing a pathway for developing more effective analogs .

Inhibition Studies

In a study focusing on enzyme inhibition, compounds structurally related to this compound were tested for their ability to inhibit GPT activity. The results indicated that modifications in the substituents significantly affected inhibitory potency, suggesting that this compound could be a lead candidate for further optimization in drug development .

Pharmacological Applications

Research has indicated potential applications in treating metabolic disorders due to its action on key enzymes involved in glucose metabolism. The inhibition of GPT could lead to decreased gluconeogenesis, making it a candidate for further studies in diabetes management .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Potent inhibitor of glutamate pyruvate transaminase (GPT) |

| Antimicrobial Activity | Potential activity against bacterial strains (related compounds studied) |

| Antioxidant Properties | Capacity to scavenge free radicals and mitigate oxidative stress |

| Therapeutic Potential | Possible applications in metabolic disorders such as diabetes |

特性

IUPAC Name |

[8-[2-(dimethylamino)ethylamino]-5-(hydroxymethyl)-9-oxoxanthen-2-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O6S/c1-16-4-8-19(9-5-16)34(30,31)33-18-7-11-22-20(14-18)24(29)23-21(26-12-13-27(2)3)10-6-17(15-28)25(23)32-22/h4-11,14,26,28H,12-13,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVKFSGZVZFIMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC4=C(C=CC(=C4C3=O)NCCN(C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70235569 | |

| Record name | 9H-Xanthen-9-one, 1-((2-(dimethylamino)ethyl)amino)-4-(hydroxymethyl)-7-(((4-methylphenyl)sulfonyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86456-22-6 | |

| Record name | 9H-Xanthen-9-one, 1-((2-(dimethylamino)ethyl)amino)-4-(hydroxymethyl)-7-(((4-methylphenyl)sulfonyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086456226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC354677 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Xanthen-9-one, 1-((2-(dimethylamino)ethyl)amino)-4-(hydroxymethyl)-7-(((4-methylphenyl)sulfonyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。